N-(2-butoxyethyl)-2-chloroacetamide
Overview
Description
“2-Butoxyethanol” is an organic compound with the chemical formula BuOC2H4OH . This colorless liquid has a sweet, ether-like odor, as it derives from the family of glycol ethers, and is a butyl ether of ethylene glycol . It is used in many domestic and industrial products because of its properties as a surfactant . “2-Butoxyethyl acetate” is one of the components of Jiashi melon juice .
Molecular Structure Analysis
The molecular structure of “2-Butoxyethanol” is based on structures generated from information available in ECHA’s databases . The molecular formula of “2-Butoxyethyl acetate” is C8H16O3 .
Chemical Reactions Analysis
Organophosphate flame retardants (OPFRs) are substances added to plastics, textiles, and furniture, and are used as alternatives to brominated flame retardants . In a study, OPFRs introduced into a wastewater treatment plant (WWTP) were identified, and the toxicity of biotransformation molecules generated by the biological reaction was predicted .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butoxyethanol” include a clear, colorless appearance, a density of 0.90 g/cm3, a melting point of -77 °C, a boiling point of 171 °C, and it is miscible in water and most organic solvents .
Safety And Hazards
Future Directions
Organophosphate flame retardants (OPFRs) are increasingly being applied as flame retardants due to their unique properties . As the use of OPFRs increases in the manufacturing industry, the concentration in the aquatic environment is also increasing . Future research could focus on the environmental impact and potential health risks of these compounds.
properties
IUPAC Name |
N-(2-butoxyethyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-2-3-5-12-6-4-10-8(11)7-9/h2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFYPMPHTLDFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyethyl)-2-chloroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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